N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group attached to the thiadiazole ring and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl chloride to form the benzylsulfanyl derivative. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzylsulfoxide or benzylsulfone derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent due to its antibacterial properties.
Industry: It may be used in the development of new pesticides and agrochemicals to protect crops from bacterial pathogens.
Mechanism of Action
The mechanism of action of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with bacterial enzymes and proteins, leading to the inhibition of essential biological processes. The benzylsulfanyl group is believed to play a crucial role in binding to the active sites of these enzymes, thereby disrupting their function and leading to bacterial cell death. The exact molecular targets and pathways are still under investigation, but the compound’s efficacy against specific bacterial strains suggests a targeted mode of action .
Comparison with Similar Compounds
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other thiadiazole derivatives, such as:
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring. The presence of different substituents can significantly influence their biological activity and chemical properties. For instance, the fluorobenzyl and chlorobenzyl derivatives have shown varying degrees of antibacterial activity against different bacterial strains .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-2-10(16)13-11-14-15-12(18-11)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLASWWTUVLHDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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